molecular formula C20H26N2O4S B5125585 N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No. B5125585
M. Wt: 390.5 g/mol
InChI Key: BCCAMGZDMILMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, commonly known as BMS-986165, is a novel small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines, which are involved in immune system regulation. BMS-986165 has shown promise as a potential therapeutic agent in the treatment of various autoimmune and inflammatory diseases.

Mechanism of Action

BMS-986165 is a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, BMS-986165 blocks the downstream signaling of these cytokines, which are implicated in the pathogenesis of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in preclinical models of autoimmune and inflammatory diseases. Additionally, BMS-986165 has been shown to reduce the infiltration of immune cells into affected tissues, which can contribute to tissue damage and disease progression.

Advantages and Limitations for Lab Experiments

One advantage of BMS-986165 is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. Additionally, BMS-986165 has shown efficacy in preclinical models of multiple autoimmune and inflammatory diseases, indicating its potential as a broad-spectrum therapeutic agent. However, the limitations of BMS-986165 include the need for further studies to evaluate its safety and efficacy in humans, as well as its potential for drug-drug interactions.

Future Directions

Future research on BMS-986165 could include further evaluation of its safety and efficacy in humans, as well as studies to elucidate its mechanism of action and potential for combination therapy with other immunomodulatory agents. Additionally, studies could be conducted to evaluate the potential of BMS-986165 in the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus.

Synthesis Methods

The synthesis of BMS-986165 involves several steps, starting with the reaction of 4-methoxybenzenesulfonyl chloride with N-sec-butyl-N-(tert-butoxycarbonyl)glycinamide to form an intermediate. This intermediate is then reacted with benzylamine to form the final product, BMS-986165. The synthesis process has been optimized to produce high yields of pure BMS-986165.

Scientific Research Applications

BMS-986165 has been extensively studied in preclinical models of autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these studies, BMS-986165 has shown significant efficacy in reducing disease severity and inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986165 in humans.

properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-butan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-4-16(2)21-20(23)15-22(14-17-8-6-5-7-9-17)27(24,25)19-12-10-18(26-3)11-13-19/h5-13,16H,4,14-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCAMGZDMILMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Benzyl4-methoxybenzenesulfonamido)-N-(butan-2-YL)acetamide

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